molecular formula C16H16BrNO3 B14157439 5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide CAS No. 799828-73-2

5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide

Cat. No.: B14157439
CAS No.: 799828-73-2
M. Wt: 350.21 g/mol
InChI Key: QWZAWHOVYRAFFC-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide is a synthetic organic compound that belongs to the class of pyran carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide typically involves the following steps:

    Amidation: The formation of the carboxamide group through a reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated as a potential drug candidate for the treatment of various diseases. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-methylphenyl)-6-oxopyran-3-carboxamide
  • 5-bromo-N-(4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide
  • 5-bromo-N-(3-methyl-4-ethylphenyl)-6-oxopyran-3-carboxamide

Uniqueness

The uniqueness of 5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

799828-73-2

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide

InChI

InChI=1S/C16H16BrNO3/c1-9(2)13-5-4-12(6-10(13)3)18-15(19)11-7-14(17)16(20)21-8-11/h4-9H,1-3H3,(H,18,19)

InChI Key

QWZAWHOVYRAFFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=COC(=O)C(=C2)Br)C(C)C

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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